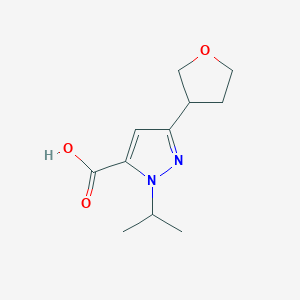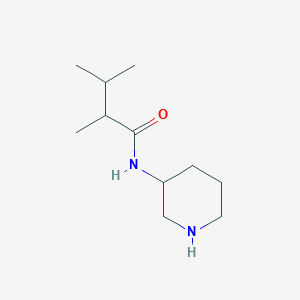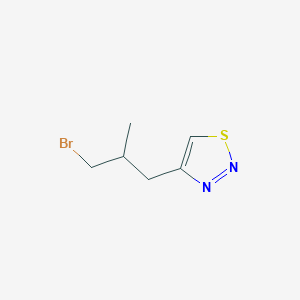
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo-substituted alkyl chain attached to the thiadiazole ring, making it a unique and interesting molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole typically involves the reaction of 3-bromo-2-methylpropylamine with thiocarbonyl diimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the thiadiazole ring. The reaction can be summarized as follows:
Starting Materials: 3-bromo-2-methylpropylamine and thiocarbonyl diimidazole.
Reaction Conditions: Anhydrous conditions, elevated temperatures (around 80-100°C).
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating (40-60°C).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile), and room temperature.
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran), and low temperatures (0-10°C).
Major Products Formed
Substitution Reactions: Substituted thiadiazoles with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiadiazoline derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methylpropene: A related compound with a similar bromo-substituted alkyl chain but lacking the thiadiazole ring.
4-(4-Fluorophenyl)-1,2,3-thiadiazole: A thiadiazole derivative with a fluorophenyl group instead of a bromo-substituted alkyl chain.
2-Methyl-1,3,4-thiadiazole: A simpler thiadiazole compound with a methyl group.
Uniqueness
4-(3-Bromo-2-methylpropyl)-1,2,3-thiadiazole is unique due to the presence of both a bromo-substituted alkyl chain and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9BrN2S |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
4-(3-bromo-2-methylpropyl)thiadiazole |
InChI |
InChI=1S/C6H9BrN2S/c1-5(3-7)2-6-4-10-9-8-6/h4-5H,2-3H2,1H3 |
Clave InChI |
SDBPKRAJWLMCOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CSN=N1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

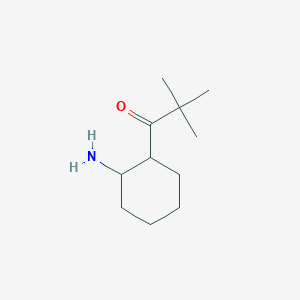
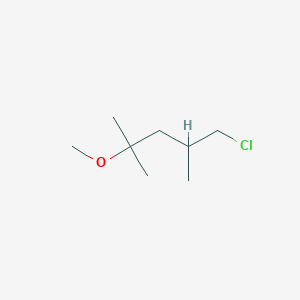
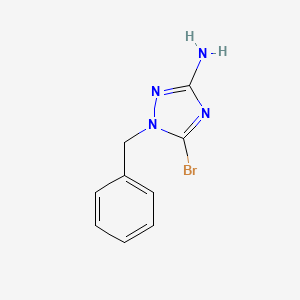
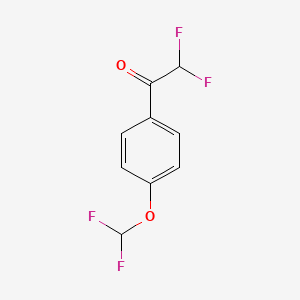
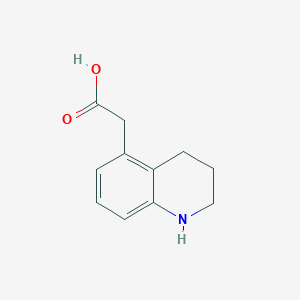
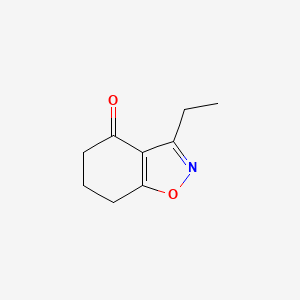

![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
